molecular formula C20H22N2O6 B4301416 ethyl 3-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoate

ethyl 3-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoate

Cat. No.: B4301416
M. Wt: 386.4 g/mol
InChI Key: GADUUSDBELZTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This compound is characterized by the presence of an ethoxyphenyl group, a nitrobenzoyl group, and a propanoate ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoate typically involves the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced by nitration of benzoyl chloride using a mixture of concentrated sulfuric acid and nitric acid.

    Coupling Reaction: The ethoxyphenyl intermediate and the nitrobenzoyl intermediate are then coupled using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Carboxylic acids.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the production of fragrances, flavors, and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoate involves its interaction with specific molecular targets. The nitrobenzoyl group may interact with enzymes or receptors, leading to various biological effects. The ester linkage can be hydrolyzed, releasing active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(4-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoate: Similar structure with a methoxy group instead of an ethoxy group.

    Ethyl 3-(4-ethoxyphenyl)-3-[(2-chlorobenzoyl)amino]propanoate: Similar structure with a chlorobenzoyl group instead of a nitrobenzoyl group.

Uniqueness

Ethyl 3-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoate is unique due to the presence of both the ethoxyphenyl and nitrobenzoyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

ethyl 3-(4-ethoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-3-27-15-11-9-14(10-12-15)17(13-19(23)28-4-2)21-20(24)16-7-5-6-8-18(16)22(25)26/h5-12,17H,3-4,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADUUSDBELZTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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